1-(4-{[1-(3-Bromopyridin-4-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine
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Overview
Description
1-(4-{[1-(3-Bromopyridin-4-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine is a complex organic compound with the molecular formula C19H27BrN4O. This compound is notable for its unique structure, which includes a bromopyridine moiety, a piperidine ring, and a piperazine ring connected through a butynyl linker. It is used in various scientific research applications due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{[1-(3-Bromopyridin-4-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine typically involves multiple steps:
Formation of the Bromopyridine Intermediate: The starting material, 3-bromopyridine, undergoes a series of reactions to introduce the piperidine ring. This can involve nucleophilic substitution reactions.
Coupling with Piperazine: The bromopyridine intermediate is then coupled with 4-methylpiperazine through a nucleophilic substitution reaction.
Introduction of the Butynyl Linker: The final step involves the introduction of the butynyl linker, which connects the piperidine and piperazine rings. This can be achieved through a Sonogashira coupling reaction, using palladium catalysts and copper co-catalysts under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow chemistry techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-{[1-(3-Bromopyridin-4-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
1-(4-{[1-(3-Bromopyridin-4-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-{[1-(3-Bromopyridin-4-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine involves its interaction with specific molecular targets. The bromopyridine moiety may interact with receptor sites, while the piperidine and piperazine rings provide structural stability and enhance binding affinity. The butynyl linker allows for flexibility and proper orientation of the molecule within the binding site. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Bromopyridin-3-yl)piperidin-4-ol
- 1-(6-Bromopyridin-2-yl)piperidin-4-ol
- 1-(4-{[1-(3-Bromopyridin-4-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)-4-methylpiperazine
Uniqueness
This compound is unique due to its specific combination of functional groups and structural elements. The presence of both piperidine and piperazine rings, along with the butynyl linker, provides a distinct chemical profile that can result in unique biological activities and applications.
Properties
IUPAC Name |
1-[4-[1-(3-bromopyridin-4-yl)piperidin-4-yl]oxybut-2-ynyl]-4-methylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27BrN4O/c1-22-11-13-23(14-12-22)8-2-3-15-25-17-5-9-24(10-6-17)19-4-7-21-16-18(19)20/h4,7,16-17H,5-6,8-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJXDJFCIGUOVEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC#CCOC2CCN(CC2)C3=C(C=NC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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